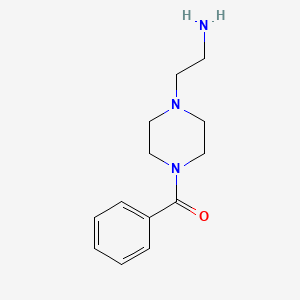

1-Benzoyl-4-(2-aminoethyl)piperazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Benzoyl-4-(2-aminoethyl)piperazine is a chemical compound with the molecular formula C13H19N3O and a molecular weight of 233.31 . It is utilized in a variety of reactions for studying corrosion inhibition, biological activity, and metal ligand effects on catalysis .

Synthesis Analysis

The synthesis of piperazine derivatives, such as 1-Benzoyl-4-(2-aminoethyl)piperazine, has been a subject of interest in recent years . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The molecular structure of 1-Benzoyl-4-(2-aminoethyl)piperazine consists of a central piperazine ring with a benzoyl group and an aminoethyl group attached . More detailed structural information can be obtained from a 2D Mol file or a computed 3D SD file .Chemical Reactions Analysis

Piperazine derivatives, including 1-Benzoyl-4-(2-aminoethyl)piperazine, are involved in a variety of chemical reactions. These include cyclization of 1,2-diamine derivatives with sulfonium salts, aza-Michael addition between diamine and the in situ generated sulfonium salt .Applications De Recherche Scientifique

Multikinase Inhibitor Metabolism : A study identified a novel multikinase inhibitor, KW-2449, which contains a piperazine ring and is metabolized to its oxo-piperazine form. Monoamine oxidase-B (MAO-B) and aldehyde oxidase (AO) were found to play significant roles in this metabolism, providing insights into piperazine's role in drug development (Hosogi et al., 2017).

Phospholipase A2 Inhibition : Research on 1-Benzoyl-2-alkyl piperazines has shown them to be strong inhibitors of secreted phospholipase A2 (PLA2). Modifications like sulfamide introduction and electrodonor substituents have improved their inhibitory activity, suggesting potential therapeutic applications (Binisti et al., 2001).

Antimicrobial and Antioxidant Activities : A study synthesized novel 1-(1,4-benzodioxane-2-carbonyl)piperazine derivatives and evaluated them for antimicrobial and antioxidant activities. Some compounds exhibited significant antimicrobial activity against pathogenic strains and moderate antioxidant activity, indicating potential applications in these areas (Mallesha & Mohana, 2011).

NMR-based Conformational Analysis : N-benzoylated piperazine compounds were synthesized and analyzed using temperature-dependent 1H NMR spectroscopy to study their conformational behavior in solution. This research provides insights into the conformational aspects of such compounds, crucial for understanding their interactions and reactions (Wodtke et al., 2018).

Butyrylcholinesterase Inhibition : Research on benzamide derivatives with heterocyclic furan and piperazine rings found some compounds to be considerable inhibitors of butyrylcholinesterase enzyme, suggesting potential applications in neurological disorders or diseases involving cholinesterase imbalances (Abbasi et al., 2020).

Cancer Cell Cytotoxicity : A study on 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives demonstrated significant cell growth inhibitory activity on various cancer cell lines, suggesting the potential use of these compounds in cancer treatment (Yarim et al., 2012).

Safety And Hazards

Orientations Futures

The future directions for research on 1-Benzoyl-4-(2-aminoethyl)piperazine and other piperazine derivatives could involve further exploration of their synthesis methods and potential applications. Recent developments in the synthesis of piperazine derivatives have been focused on the literature of 2015–2020 . Piperazine and its derivatives show a wide range of biological and pharmaceutical activity, suggesting potential for future pharmaceutical applications .

Propriétés

IUPAC Name |

[4-(2-aminoethyl)piperazin-1-yl]-phenylmethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O/c14-6-7-15-8-10-16(11-9-15)13(17)12-4-2-1-3-5-12/h1-5H,6-11,14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYCRXUALSHZBFA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCN)C(=O)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00651571 |

Source

|

| Record name | [4-(2-Aminoethyl)piperazin-1-yl](phenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00651571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzoyl-4-(2-aminoethyl)piperazine | |

CAS RN |

123469-39-6 |

Source

|

| Record name | [4-(2-Aminoethyl)piperazin-1-yl](phenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00651571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Amino-7-thenyl-1,7-dihydro-4h-pyrrolo[2,3-d]pyrimidin-4-one hydrochloride](/img/structure/B570330.png)

![2-Methylthiazolo[5,4-f]quinoxaline](/img/structure/B570343.png)

![Spiro[cyclopropane-1,3'-indole]-1'(2'H)-carbonyl chloride](/img/structure/B570344.png)